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A comprehensive comparison of two distinct modulators of nicotinamide adenine dinucleotide
(NAD+) metabolism, the experimental compound TES-991 and the widely studied precursor
nicotinamide riboside (NR), reveals different mechanisms of action and stages of development.
This guide provides an objective analysis of their efficacy, supported by available preclinical
data, for researchers, scientists, and professionals in drug development.

Introduction

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a
substrate for several key enzyme families, including sirtuins and poly(ADP-ribose) polymerases
(PARPs). The age-associated decline in NAD+ levels is linked to a range of metabolic and age-
related diseases, making the enhancement of NAD+ pools a promising therapeutic strategy.
This guide compares two agents that increase cellular NAD+: TES-991, a novel inhibitor of a-
amino-B-carboxymuconate-e-semialdehyde decarboxylase (ACMSD), and nicotinamide
riboside (NR), a well-established NAD+ precursor.

Mechanism of Action

TES-991 and nicotinamide riboside operate on fundamentally different arms of the NAD+
biosynthetic network.
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e TES-991 enhances the de novo synthesis pathway, which originates from the amino acid
tryptophan. It is a potent and selective inhibitor of ACMSD, an enzyme that represents a
critical branching point in this pathway.[1] By inhibiting ACMSD, TES-991 prevents the
degradation of a-amino-f3-carboxymuconate-s-semialdehyde (ACMS), thereby shunting this
intermediate towards the spontaneous formation of quinolinic acid, a direct precursor for
NAD+ synthesis. This mechanism specifically targets NAD+ production primarily in tissues
where ACMSD is expressed, such as the liver and kidneys.

» Nicotinamide Riboside (NR) is a precursor molecule that feeds into the NAD+ salvage
pathway.[2] As a form of vitamin B3, NR is taken up by cells and phosphorylated by
nicotinamide riboside kinases (NRKSs) to form nicotinamide mononucleotide (NMN). NMN is
then directly converted to NAD+ by NMN adenylyltransferases (NMNATSs). This pathway
recycles nicotinamide and its derivatives back into the NAD+ pool and is active in multiple
tissues throughout the body.

The distinct pathways are illustrated below.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b15561998?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6448761/
https://www.benchchem.com/product/b15561998?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7922766/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15561998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

é De Novo Pathway )
Tryptophan
a Salvage Pathway )
4
@ ACMS Nicotinamide Riboside (NR) NRK1/2
Inhibits Spontaneous NRK1/2
\ 4 \
ACMSD@ Quinolinic Acid NMN
- J
-[ - NAD+ NMNATs
\4
— Degradation NAD+ Pool
G J

Click to download full resolution via product page

Figure 1. NAD+ Biosynthesis Pathways. This diagram illustrates the De Novo pathway
modulated by TES-991 and the Salvage pathway utilized by Nicotinamide Riboside (NR) to
generate NAD+.

Comparative Efficacy: Preclinical Data
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Direct head-to-head comparative studies of TES-991 and nicotinamide riboside have not been
published. The following tables summarize findings from separate preclinical studies, primarily
in murine models. It is important to note that differences in experimental design, dosage, and
administration routes preclude direct extrapolation of relative potency.

Table 1: Effects on NAD+ Levels in Tissues
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Table 2: Effects on Downstream Targets and Physiological Outcomes
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Experimental Protocols

The methodologies employed in the key studies reflect the different stages of research for each
compound.

Key TES-991 Efficacy Study Protocol (Katsyuba et al.,
2018)

o Animal Model: 9 to 13-week old male C57BL/6J mice were used. For the non-alcoholic fatty
liver disease (NAFLD) model, mice were fed a methionine-choline deficient (MCD) diet.

e Compound Administration: TES-991 was supplemented in the chow or MCD diet at a
concentration of 15 mg/kg per day for the duration of the study (10 days for standard chow,

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6448761/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6448761/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6448761/
https://pubmed.ncbi.nlm.nih.gov/32343995/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4051987/
https://www.researchgate.net/publication/324253307_Nicotinamide_Riboside_Attenuates_Alcohol_Induced_Liver_Injuries_via_Activation_of_SirT1PGC-1aMitochondrial_Biosynthesis_Pathway
https://www.benchchem.com/product/b15561998?utm_src=pdf-body
https://www.benchchem.com/product/b15561998?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15561998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

2.5 weeks for MCD).

NAD+ Measurement: Liver, kidney, and brain tissues were harvested. NAD+ levels were
guantified using a targeted liquid chromatography-mass spectrometry (LC-MS) based
method.

Mitochondrial Function Assay: For in vitro experiments, primary mouse hepatocytes were
isolated. Oxygen consumption rates (OCR) were measured using a Seahorse XF24
analyzer.

SIRT1 Activity: Assessed indirectly by measuring the acetylation status of known SIRT1
targets via western blot.

Representative Nicotinamide Riboside Efficacy Study
Protocol

Animal Model: Various mouse strains are used, often C57BL/6J, depending on the disease
model (e.g., diet-induced obesity, mitochondrial disease models).

Compound Administration: NR is typically administered orally, either mixed in the drinking
water, incorporated into the diet (e.g., 400 mg/kg/day), or via oral gavage.

NAD+ Measurement: Tissues are collected, and NAD+ levels are quantified using high-
performance liquid chromatography (HPLC) or LC-MS/MS.

SIRT1 Activity Assay: Sirtuin activity is often determined by measuring the deacetylation of
specific substrates. This can be done through western blotting for acetylation marks on
proteins like PGC-1a or p65, or through activity assays using fluorogenic substrates.

Physiological Assessment: Functional outcomes are measured based on the study's focus,
such as exercise tolerance (treadmill or swim tests), metabolic parameters (glucose
tolerance tests), or behavioral tests.
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Figure 2. Generalized Experimental Workflow. A typical workflow for comparing the in vivo
efficacy of NAD+ modulating compounds in a preclinical setting.

Pharmacokinetics and Bioavailability
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o TES-991: After oral administration of 5 mg/kg in mice, blood concentrations of TES-991 were
quantifiable for up to 8 hours. Intravenous administration showed low blood clearance and a
half-life of approximately 4.0 to 5.0 hours.

 Nicotinamide Riboside: Oral NR has been shown to be bioavailable in both mice and
humans, effectively increasing the NAD+ metabolome in the blood.[5][6][7][8][9] It
demonstrates superior pharmacokinetics in elevating hepatic NAD+ compared to nicotinic
acid and nicotinamide in mice.[5][6][7][8][9]

Conclusion

TES-991 and nicotinamide riboside represent two distinct and compelling strategies for
augmenting cellular NAD+ levels.

o TES-991 is a first-in-class, potent ACMSD inhibitor that enhances the de novo synthesis of
NAD+. Its development is in the preclinical stage, with promising initial data in models of liver
disease. Its tissue-specific expression profile (liver and kidney) may offer a targeted
therapeutic approach.

» Nicotinamide Riboside is a nutritional supplement and NAD+ precursor that utilizes the
salvage pathway. It is supported by a larger body of research, including human clinical trials
that have established its oral bioavailability and safety. Its efficacy in preclinical models is
well-documented across a range of conditions, although results can be variable depending
on the tissue and model studied.

The primary distinction lies in their mechanism of action and stage of development. TES-991
offers a novel, targeted approach by modulating an enzyme, whereas NR provides a systemic
precursor-based strategy. Future research, ideally including direct comparative studies, will be
necessary to fully elucidate the relative therapeutic potential of these two NAD+-boosting
compounds.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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